molecular formula C11H11N3OS B1481572 2-(6-(thiophen-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethan-1-ol CAS No. 2098011-17-5

2-(6-(thiophen-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethan-1-ol

Cat. No. B1481572
CAS RN: 2098011-17-5
M. Wt: 233.29 g/mol
InChI Key: QLGXIRQXQOGSHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a complex organic molecule that contains a thiophene ring, an imidazole ring, and a pyrazole ring . Thiophene is a five-membered heteroaromatic compound containing a sulfur atom . Imidazole and pyrazole are both five-membered aromatic rings containing nitrogen atoms .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, substituted 2-(thiophen-2-yl)-1H-imidazol-1-ols were synthesized by cyclization of the corresponding α-thienyl nitrones in alkaline medium . α-Thienyl nitrones were obtained by reaction of N-(1-hydroxyimine-1-R-propan-2-yl)hydroxylamines with thiophene-2-carbaldehyde in methanol .


Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of multiple aromatic rings. Thiophene is a five-membered heteroaromatic compound containing a sulfur atom . Imidazole and pyrazole are both five-membered aromatic rings containing nitrogen atoms .


Chemical Reactions Analysis

The chemical reactions involving this compound could be complex due to the presence of multiple reactive sites. For instance, the thiophene ring can undergo electrophilic aromatic substitution reactions . The imidazole and pyrazole rings can also participate in various chemical reactions due to the presence of nitrogen atoms .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. Thiophene has a molecular mass of 84.14 g/mol, a density of 1.051 g/ml, and a melting point of -38°C. It is soluble in most organic solvents like alcohol and ether but insoluble in water .

Scientific Research Applications

Antimicrobial Activity

Imidazole derivatives, including those with a structure similar to our compound of interest, have been reported to exhibit significant antimicrobial potential . The presence of the imidazole ring can contribute to the inhibition of microbial growth, making these compounds valuable in the development of new antimicrobial agents.

Anti-inflammatory Properties

Compounds containing imidazole rings have been identified to possess anti-inflammatory properties . This can be particularly useful in the treatment of chronic inflammatory diseases and could lead to the development of novel anti-inflammatory medications.

Antitumor Applications

The imidazole moiety is also associated with antitumor activity . Research into the use of imidazole-containing compounds in cancer therapy could provide insights into new pathways for combating various forms of cancer.

Antifungal Uses

Thiophene derivatives are known to have antifungal effects . The thiophene component in the compound could be explored for its potential in treating fungal infections, which are a significant concern in both clinical and agricultural settings.

Kinase Inhibition

Thiophene-containing compounds have been studied for their ability to inhibit kinases . Kinase inhibition is a crucial target in drug development, especially for treating cancers and other diseases where cell signaling pathways are dysregulated.

Antioxidant Effects

Both imidazole and thiophene derivatives can exhibit antioxidant properties . Antioxidants are important in protecting cells from oxidative stress, which is implicated in many diseases, including neurodegenerative disorders.

Antiviral Potential

Imidazole compounds have shown promise as antiviral agents . Exploring the antiviral capabilities of this compound could lead to the development of new treatments for viral infections.

Anti-diabetic Activity

Research has indicated that imidazole derivatives may have applications in anti-diabetic therapy . The compound could be investigated for its potential to modulate blood sugar levels and provide a new avenue for diabetes management.

Future Directions

The synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists . Therefore, future research could focus on synthesizing and investigating new structural prototypes of this compound with more effective pharmacological activity.

properties

IUPAC Name

2-(6-thiophen-2-ylimidazo[1,2-b]pyrazol-1-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3OS/c15-6-5-13-3-4-14-11(13)8-9(12-14)10-2-1-7-16-10/h1-4,7-8,15H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLGXIRQXQOGSHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=NN3C=CN(C3=C2)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(6-(thiophen-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethan-1-ol
Reactant of Route 2
2-(6-(thiophen-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethan-1-ol
Reactant of Route 3
2-(6-(thiophen-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethan-1-ol
Reactant of Route 4
2-(6-(thiophen-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethan-1-ol
Reactant of Route 5
2-(6-(thiophen-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethan-1-ol
Reactant of Route 6
2-(6-(thiophen-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethan-1-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.